molecular formula C8H13N3O B13176204 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine

Cat. No.: B13176204
M. Wt: 167.21 g/mol
InChI Key: YUIQTOPHSCSQMT-UHFFFAOYSA-N
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Description

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylimidazole with an oxirane derivative under acidic or basic conditions to form the desired oxolane ring. The reaction conditions often involve temperatures ranging from 50°C to 100°C and may require catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability. The purification process typically involves crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or amines replace hydrogen atoms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused oxolane-imidazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-(5-methyl-1H-imidazol-2-yl)oxolan-3-amine

InChI

InChI=1S/C8H13N3O/c1-6-4-10-7(11-6)8(9)2-3-12-5-8/h4H,2-3,5,9H2,1H3,(H,10,11)

InChI Key

YUIQTOPHSCSQMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2(CCOC2)N

Origin of Product

United States

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